lithium;N,N-dimethylprop-2-yn-1-amine
Description
Chemical Structure and Properties N,N-Dimethylprop-2-yn-1-amine (CAS: 7223-38-3) is a tertiary amine featuring a propargyl (prop-2-yn-1-yl) group and two methyl substituents on the nitrogen atom. Its molecular formula is C₅H₉N, with a molar mass of 83.13 g/mol. The compound is characterized by a terminal alkyne group, enabling participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and a dimethylamino moiety that enhances solubility in polar solvents .
Synthesis
The compound is synthesized via nucleophilic substitution, where 3-bromo-propyne reacts with dimethylamine at 0–20°C, yielding N,N-dimethylprop-2-yn-1-amine in 41% yield after purification .
Properties
CAS No. |
56736-90-4 |
|---|---|
Molecular Formula |
C5H8LiN |
Molecular Weight |
89.1 g/mol |
IUPAC Name |
lithium;N,N-dimethylprop-2-yn-1-amine |
InChI |
InChI=1S/C5H8N.Li/c1-4-5-6(2)3;/h5H2,2-3H3;/q-1;+1 |
InChI Key |
GOZNCCXTWWSRBE-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CN(C)CC#[C-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lithium;N,N-dimethylprop-2-yn-1-amine typically involves the reaction of N,N-dimethylprop-2-yn-1-amine with a lithium reagent. One common method is the reaction of N,N-dimethylprop-2-yn-1-amine with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Lithium;N,N-dimethylprop-2-yn-1-amine undergoes various types of chemical reactions, including:
Nucleophilic Addition: Due to the presence of the lithium atom, this compound can act as a strong nucleophile, adding to electrophilic centers in other molecules.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles such as carbonyl compounds, alkyl halides, and epoxides. The reactions are typically carried out in anhydrous solvents like THF or diethyl ether under an inert atmosphere to prevent the highly reactive lithium compound from reacting with moisture or oxygen .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reactions with carbonyl compounds can yield alcohols, while reactions with alkyl halides can produce substituted amines .
Scientific Research Applications
Lithium;N,N-dimethylprop-2-yn-1-amine has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of lithium;N,N-dimethylprop-2-yn-1-amine involves its strong nucleophilic properties. The lithium atom in the compound can donate electrons to electrophilic centers in other molecules, facilitating the formation of new chemical bonds. This nucleophilic addition mechanism is central to its reactivity and utility in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table compares N,N-dimethylprop-2-yn-1-amine with compounds sharing alkyne or tertiary amine functionalities:
(a) Click Chemistry Compatibility
- N,N-Dimethylprop-2-yn-1-amine : Efficient in CuAAC due to terminal alkyne, enabling rapid crosslinking in polymer networks (e.g., pH-responsive PEG gels) .
- Diallylamine : Lacks alkyne; instead, undergoes thiol-ene reactions for hydrogels or surface functionalization .
(b) Catalytic Cross-Coupling
- N,N-Dimethylprop-2-yn-1-amine: Used in Sonogashira couplings for drug intermediates (e.g., nNOS inhibitors). Optimal solvent: DMF/water with phase transfer catalysts (83% conversion) .
- N-Methyl-N-(3-phenylprop-2-ynyl)prop-2-en-1-amine : Phenyl group may stabilize intermediates in aryl-alkyne couplings but reduces solubility .
(c) Lithium-Mediated Reactions
- N,N-Dimethylprop-2-yn-1-amine reacts with n-butyllithium (nBuLi) at −78°C to generate a lithium acetylide, which carboxylates with CO₂ to yield 4-(dimethylamino)but-2-ynoic acid (55% yield) .
Research Findings and Performance Data
Solvent Optimization in Cross-Coupling Reactions
A study comparing solvents for copper-mediated reactions with N,N-dimethylprop-2-yn-1-amine revealed:
| Solvent System | Conversion (%) | Time (h) |
|---|---|---|
| DMSO | 70 | 24 |
| DMF/water | 70 | 12 |
| DMF/water + TBAB (PTC) | 83 | 12 |
Key Insight : Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst enhances reaction efficiency .
Pharmaceutical Derivatives
Derivatives of N,N-dimethylprop-2-yn-1-amine exhibit varied bioactivity:
- Compound 26a–c: Fluorine/trifluoromethyl substituents improve cell permeability in nNOS inhibitors (IC₅₀ < 100 nM) .
- Compound 55 : A triazolo[1,5-a]pyrimidine derivative shows microtubule-stabilizing activity (HRMS confirmed) .
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